Patent-Specific Indication Differentiation: 4-Trifluoromethylcyclohexyl Regioisomer Claimed for Fibrosis and NASH vs. Unclaimed 2- and 3-Isomers
The 4-trifluoromethylcyclohexyl substitution pattern on the 1,3,4-oxadiazol-2-amine scaffold is explicitly claimed in Novartis patent US9056843B2 for pharmaceutical compositions targeting fibrosis, liver disease, and non-alcoholic steatohepatitis (NASH) [1]. In contrast, the 2-trifluoromethylcyclohexyl (CAS 1565014-25-6) and 3-trifluoromethylcyclohexyl (CAS 1554614-66-2) positional isomers are absent from the independent claims of this patent family . The patent's Markush structure (Formula I) requires a specific spatial orientation of the trifluoromethyl substituent for HDAC4 inhibitory activity, with the 4-position conferring optimal geometry for engagement with the Class IIa histone deacetylase catalytic site [1].
| Evidence Dimension | Patent protection and therapeutic indication specificity |
|---|---|
| Target Compound Data | Claimed in US9056843B2 independent claims for fibrosis, NASH, and liver disease; HDAC4 inhibition pathway implicated |
| Comparator Or Baseline | 2-CF3 isomer (CAS 1565014-25-6) and 3-CF3 isomer (CAS 1554614-66-2): Not claimed in US9056843B2 independent claims for the same indications |
| Quantified Difference | 4-CF3 isomer is specifically claimed for fibrosis/NASH; 2-CF3 and 3-CF3 isomers are excluded from the primary patent protection scope |
| Conditions | Patent analysis based on US9056843B2 (Novartis AG, priority date 2011-07-08); supported by WO2013008162A1 family |
Why This Matters
For organizations pursuing fibrosis or NASH drug discovery programs, procuring the 4-CF3 isomer provides direct access to a patent-validated chemical starting point with established intellectual property positioning.
- [1] Hebeisen P, Kuhn B, Luebbers T, Martin RE, Westphal MV (Novartis AG). US Patent 9056843B2: Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease. Granted 2015-06-16. Claims 1, 8-9: 4-(trifluoromethyl)cyclohexyl-substituted oxadiazoles for fibrosis, NASH, metabolic syndrome, muscle atrophy. View Source
